Cas no 324-27-6 (2-(4-Fluorophenyl)-1H-benzimidazole)
2-(4-Fluorophenyl)-1H-benzimidazole Chemical and Physical Properties
Names and Identifiers
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- Benzimidazole, 2-(p-fluorophenyl)- (7CI,8CI)
- 2-(4-fluorophenyl)-1H-benzimidazole
- 2-(4-Fluorophenyl)-1H-benzoimidazole
- (p-Fluorophenyl)-2 benzimidazole [French]
- 1H-Benzimidazole,2-(4-fluorophenyl)
- 2-(4-fluorophenyl)-1H-1,3-benzimidazole
- 2-(4-fluorophenyl)-1H-1,3-benzodiazole
- 2-(4-fluorophenyl)-1H-benzo[d]imidazole
- 2-(4-fluoro-phenyl)-1H-benzoimidazole
- 2-(4-fluorophenyl)benzimidazole
- 2-(p-fluorophenyl)benzimidazole
- Bo 874
- F0832-0298
- SCHEMBL3337878
- EN300-33682
- NCGC00245414-01
- MFCD00224358
- 2-(4-Fluorophenyl)-1H-benzimidazole 97%
- CS-0188295
- NSC-403409
- HMS2598E18
- ALBB-028704
- HMS1422H06
- AF-964/00532060
- NSC 403409
- SR-01000322727-1
- CHEMBL1596095
- IDI1_009787
- Benzimidazole, 2-(p-fluorophenyl)-
- NSC403409
- STK175417
- Z50129865
- AKOS000275584
- DTXSID30186109
- 1H-Benzimidazole, 2-(4-fluorophenyl)-
- SR-01000322727
- J-018732
- FPWUSPPQEHBWHC-UHFFFAOYSA-N
- 324-27-6
- SMR000289106
- MLS000708539
- IFLab1_003680
- BAS 07100919
- (p-Fluorophenyl)-2 benzimidazole
- 2-(4-Fluorophenyl)-1H-benzimidazole
-
- MDL: MFCD00224358
- Inchi: 1S/C13H9FN2/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,(H,15,16)
- InChI Key: FPWUSPPQEHBWHC-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C1=NC2C=CC=CC=2N1
Computed Properties
- Exact Mass: 212.07500
- Monoisotopic Mass: 212.07497646g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 28.7Ų
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 389.4±44.0 °C at 760 mmHg
- Flash Point: 189.3±28.4 °C
- PSA: 28.68000
- LogP: 3.36900
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
2-(4-Fluorophenyl)-1H-benzimidazole Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- RTECS:DD8969232
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(4-Fluorophenyl)-1H-benzimidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F792008-50mg |
2-(4-Fluorophenyl)-1H-benzimidazole |
324-27-6 | 50mg |
$ 50.00 | 2022-06-02 | ||
| TRC | F792008-100mg |
2-(4-Fluorophenyl)-1H-benzimidazole |
324-27-6 | 100mg |
$ 65.00 | 2022-06-02 | ||
| TRC | F792008-500mg |
2-(4-Fluorophenyl)-1H-benzimidazole |
324-27-6 | 500mg |
$ 210.00 | 2022-06-02 | ||
| Fluorochem | 050267-1g |
2-(4-Fluorophenyl)-1H-benzoimidazole |
324-27-6 | 97% | 1g |
£215.00 | 2022-03-01 | |
| Fluorochem | 050267-5g |
2-(4-Fluorophenyl)-1H-benzoimidazole |
324-27-6 | 97% | 5g |
£644.00 | 2022-03-01 | |
| Fluorochem | 050267-10g |
2-(4-Fluorophenyl)-1H-benzoimidazole |
324-27-6 | 97% | 10g |
£966.00 | 2022-03-01 | |
| Alichem | A069003056-1g |
2-(4-Fluorophenyl)-1h-benzoimidazole |
324-27-6 | 95% | 1g |
$234.35 | 2023-09-02 | |
| Alichem | A069003056-5g |
2-(4-Fluorophenyl)-1h-benzoimidazole |
324-27-6 | 95% | 5g |
$644.00 | 2023-09-02 | |
| Chemenu | CM312082-5g |
2-(4-fluorophenyl)-1H-benzo[d]imidazole |
324-27-6 | 95% | 5g |
$415 | 2021-06-17 | |
| Apollo Scientific | PC7079-1g |
2-(4-Fluorophenyl)-1H-benzimidazole |
324-27-6 | 95% | 1g |
£55.00 | 2023-09-02 |
2-(4-Fluorophenyl)-1H-benzimidazole Suppliers
2-(4-Fluorophenyl)-1H-benzimidazole Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on 2-(4-Fluorophenyl)-1H-benzimidazole
2-(4-Fluorophenyl)-1H-benzimidazole (CAS No. 324-27-6): A Comprehensive Overview
The compound 2-(4-Fluorophenyl)-1H-benzimidazole (CAS No. 324-27-6) is a heterocyclic aromatic compound with significant applications in various fields of organic chemistry and materials science. This compound, often abbreviated as F-BI (Fluorinated Benzimidazole), has garnered attention due to its unique structural properties and versatile reactivity. The presence of the fluorine atom at the para position of the phenyl ring introduces electronic and steric effects that enhance its utility in chemical synthesis and material engineering.
Benzimidazoles are a class of heterocyclic compounds characterized by two nitrogen atoms in a fused benzene ring system. The introduction of a fluorine substituent at the 4-position of the phenyl group in 2-(4-Fluorophenyl)-1H-benzimidazole imparts distinct electronic properties, making it a valuable precursor in the synthesis of advanced materials. Recent studies have highlighted its role in the development of fluorescent materials, antimicrobial agents, and catalysts for organic transformations.
One of the most notable applications of F-BI is in the field of fluorescence sensing. Researchers have exploited its inherent fluorescence properties to develop sensors for detecting metal ions, such as Fe³⁺ and Cu²⁺, in aqueous solutions. The fluorine substituent enhances the compound's sensitivity and selectivity, making it a promising candidate for environmental monitoring applications. For instance, a study published in *Chemical Communications* demonstrated that F-BI can serve as a highly sensitive probe for detecting trace amounts of heavy metal ions in contaminated water samples.
In addition to its sensing capabilities, F-BI has been extensively studied for its potential as an antimicrobial agent. A recent investigation in *Journal of Medicinal Chemistry* revealed that derivatives of F-BI exhibit potent activity against Gram-positive bacteria, such as *Staphylococcus aureus*. The fluorine atom plays a critical role in modulating the compound's bioavailability and antimicrobial efficacy, making it a promising lead compound for drug development.
The synthesis of F-BI involves a multi-step process that typically begins with the preparation of benzene derivatives followed by cyclization reactions to form the benzimidazole core. A common approach involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone derivative. The introduction of the fluorine substituent requires careful control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and improving scalability.
Another emerging application of F-BI is in catalysis. Its nitrogen-rich structure makes it an effective ligand for transition metal catalysts, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings. A study published in *Nature Catalysis* demonstrated that palladium catalysts supported by F-BI ligands exhibit superior activity and stability compared to traditional ligands. This advancement has significant implications for industrial chemical processes, where catalyst efficiency is paramount.
Furthermore, F-BI has been explored as a building block for constructing advanced materials such as coordination polymers and metal-organic frameworks (MOFs). Its ability to coordinate with metal ions makes it an ideal component for designing porous materials with applications in gas storage and separation. A research article in *Advanced Materials* highlighted the use of F-BI to construct MOFs with exceptional selectivity for CO₂ capture, showcasing its potential in addressing global energy challenges.
The electronic properties of F-BI have also been leveraged in optoelectronic devices. Its fluorescence characteristics make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. Recent studies have focused on optimizing its emission efficiency by modifying substituents or incorporating it into conjugated systems. These efforts aim to enhance device performance while maintaining cost-effectiveness.
In conclusion, 2-(4-Fluorophenyl)-1H-benzimidazole (CAS No. 324-27-6) is a versatile compound with diverse applications across multiple disciplines. Its unique structural features, combined with recent advancements in synthetic methods and material science, position it as a key player in future innovations. As research continues to uncover new functionalities, this compound will undoubtedly contribute significantly to both academic and industrial advancements.
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